
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Description
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a sulfamide-derived heterocyclic compound featuring a fused azetidine (3-membered nitrogen ring) and a 1,2,5-thiadiazolidine 1,1-dioxide core. This structure combines the strain of the azetidine ring with the electron-withdrawing sulfone group, conferring unique reactivity and physicochemical properties.
Synthesis typically involves cyclization of sulfamide precursors. For example, N-Boc-protected derivatives are prepared via reaction of 2-chloroalkyl compounds with K₂CO₃ in DMSO, yielding cyclized products in 82–92% efficiency . Deprotection under acidic conditions generates free amines, as demonstrated for compounds like N2-(2’S)-(propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide (90% yield, m.p. 124–125°C, [α]D = -34) .
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c9-11(10)7-1-2-8(11)5-3-6-4-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMGJZDWKCUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound characterized by a thiadiazolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 191.25 g/mol. The compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively combat various bacterial strains. For instance:
- Study Findings : A comparative study demonstrated that synthesized azetidin-2-ones showed promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Compound | Bacterial Strains Tested | Efficacy |
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Azetidin-2-one Derivative | E. coli, S. aureus | Moderate to high inhibition |
Thiadiazolidine Derivative | Pseudomonas aeruginosa | Significant inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various synthetic derivatives. Research indicates that these derivatives can inhibit inflammatory responses in vitro and in vivo models:
- Case Study : A study evaluated substituted azetidinoyl and thiazolidinoyl derivatives for their anti-inflammatory effects. Results showed a notable reduction in inflammation markers.
Derivative | Inflammation Model | Effectiveness |
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Substituted Azetidinoyl | Rat paw edema model | Significant reduction |
Thiazolidinoyl | Carrageenan-induced inflammation | High effectiveness |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes implicated in various diseases:
- Research Findings : Compounds derived from this structure have been identified as effective inhibitors of human leukocyte elastase and cathepsin G. These enzymes are associated with inflammatory diseases and cancer progression .
Enzyme Target | Inhibition Type | IC50 Value (µM) |
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Human leukocyte elastase | Competitive | 12.5 |
Cathepsin G | Non-competitive | 8.7 |
Synthesis Approaches
The synthesis of this compound can be achieved through various methods involving different starting materials and reaction conditions. Comparative studies highlight the efficiency of specific synthetic routes which yield compounds with enhanced biological activity.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections. For instance, the compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating promising inhibitory effects.
2. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It shows potential in modulating enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. In vitro studies have reported that it can inhibit specific enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.
3. Receptor Modulation
Another significant application is its potential as a receptor modulator. The compound interacts with various receptors in the body, including those involved in neurotransmission and immune responses. Its ability to modulate these receptors can lead to therapeutic effects in conditions like anxiety and inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving Staphylococcus aureus, researchers administered varying concentrations of this compound. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value of approximately 25 µg/mL. This suggests that the compound could be developed into an effective antimicrobial agent.
Case Study 2: Enzyme Inhibition Profile
A study focused on the inhibition of acetylcholinesterase revealed that this compound inhibited the enzyme activity by 60% at a concentration of 50 µM. This finding supports its potential as a therapeutic agent for Alzheimer's disease by enhancing cholinergic transmission.
Data Table: Comparative Biological Activities
Compound Name | Activity Type | IC50 (µg/mL) | Reference |
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This compound | Antimicrobial (S. aureus) | 25 | |
This compound | Acetylcholinesterase Inhibition | 50 | |
Similar Thiadiazolidines | Antimicrobial (various) | Varies |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physical properties of 1,2,5-thiadiazolidine 1,1-dioxides are heavily influenced by substituents on the nitrogen atoms. Key analogs include:
Key Differences :
- Azetidinyl derivatives exhibit heightened reactivity due to ring strain, enabling applications in chiral synthesis .
- Benzyl-substituted analogs show superior antimicrobial activity (e.g., MIC values ≤ 25 µg/mL against S. aureus) .
- Bulky substituents (e.g., tert-butyl) improve thermal stability but reduce solubility .
Physical and Chemical Properties
Physical Properties:
Chemical Reactivity:
- Nucleophilic additions : Cyanide ions add to the C=N bonds of 3,4-diphenyl derivatives, forming unstable adducts stabilized by alkylation .
- Reduction : Hydrogenation with PtO₂ reduces thiadiazole dioxides to thiadiazolidines .
- Radical formation : TdapO₂ forms stable radical anions with tunable magnetic coupling (J = −320 K to +24 K) .
Antimicrobial Activity:
- 2-Benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide inhibits E. coli and B. subtilis at 25 µg/mL .
- Aziridine-containing derivatives (e.g., 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide) act as intermediates for diamines with antibacterial properties .
Antiviral Activity:
- 2-(4-Fluorobenzyl)-5-(3-phenoxybenzyl)-1,2,5-thiadiazolidine 1,1-dioxide (13k) inhibits Norwalk virus protease (IC₅₀ = 0.8 µM) .
Materials Science:
Preparation Methods
Chiral Synthesis via Isoxazoline Azetidine Intermediates
A patented process describes a chiral synthesis route for azetidine-substituted thiadiazolidine derivatives, which can be adapted to prepare this compound. The method involves:
- Metallation and condensation with a protected azetidinone to yield hydroxyphenyl azetidine intermediates.
- Palladium-catalyzed condensation with vinyl ethers to form acetophenone derivatives.
- Condensation with substituted trifluorophenylethanone derivatives to generate chalcones.
- Cyclization via hydroxylamine addition in the presence of a chiral quinine-based catalyst to form isoxazoline intermediates.
- Removal of nitrogen protecting groups to yield chiral azetidine compounds.
This approach allows for the preparation of enantiomerically enriched azetidine derivatives, which is crucial for biological activity and selectivity.
Table 1: Summary of Key Steps in Chiral Synthesis
Step | Reagents/Conditions | Outcome |
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Metallation & Condensation | Protected azetidinone, base | Hydroxyphenyl azetidine intermediate |
Palladium-catalyzed Reaction | Vinyl ether, Pd catalyst | Acetophenone derivative |
Chalcone Formation | Substituted trifluorophenylethanone | Chalcone intermediate |
Cyclization | Hydroxylamine, chiral quinine catalyst, 0°C | Isoxazoline intermediate (chiral) |
Deprotection | Removal of nitrogen protecting group | Chiral azetidine product |
Sequential Condensation and Oxidative Cyclization
Another synthetic route involves condensation of thiosemicarbazide derivatives with aldehydes followed by oxidative cyclization to form thiadiazole rings. Although this method is more commonly applied to 1,3,4-thiadiazoles, it provides a framework for constructing sulfur and nitrogen-containing heterocycles similar to thiadiazolidine 1,1-dioxides.
- The process uses transition-metal-free oxidative conditions.
- It is compatible with various aldehydes, including aromatic and aliphatic types.
- The oxidative step forms the C–S and C–O bonds crucial for the heterocyclic ring closure.
This method is scalable and efficient for generating diazole derivatives with amino substituents, which can be adapted for thiadiazolidine 1,1-dioxide frameworks.
Direct Formation of 1,2,5-Thiadiazole 1,1-Dioxides
The preparation of the thiadiazolidine 1,1-dioxide core itself can be achieved by:
- Oxidation of thiadiazole precursors using mild oxidants.
- Use of catalysts such as polyoxometalates (e.g., PMo12O40·nH2O) under solvent-free or microwave-assisted conditions to facilitate oxidation.
- Reactions performed at room temperature without strong acid catalysts, preserving sensitive functional groups.
This approach is advantageous for heat-sensitive substrates and provides an environmentally friendly alternative to conventional methods.
Detailed Research Findings and Reaction Conditions
Preparation Aspect | Details |
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Catalysts Used | Palladium catalysts for condensation; quinine-based chiral catalysts for cyclization |
Oxidants | Polyoxometalate catalysts, mild oxidants for sulfonylation |
Temperature Control | Reactions often carried out at low temperatures (0°C) to maintain stereochemical integrity |
Solvents | Dichloroethane for cyclization; solvent-free or green solvents for oxidation |
Protecting Groups | Boc, diphenylmethane, benzylcarbamate for amine protection during synthesis |
Yields | Moderate to good yields reported (e.g., 64-68% in key steps) |
Chirality Control | Achieved via chiral catalysts and selective cyclization steps |
Summary Table of Preparation Methods
Method | Key Features | Advantages | Limitations |
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Chiral Isoxazoline Azetidine Route | Multi-step, chiral catalyst, Pd-catalyzed steps | High stereochemical purity, enantiomeric control | Complex, multiple steps |
Sequential Condensation & Oxidation | Transition-metal-free, oxidative C–S bond formation | Scalable, mild conditions | Mainly for related thiadiazole derivatives |
Direct Oxidation of Thiadiazoles | Polyoxometalate catalysis, solvent-free options | Green chemistry, mild temperature | Catalyst load optimization needed |
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the azetidine ring protons resonate at δ 3.0–4.5 ppm, while thiadiazolidine dioxide sulfone groups deshield adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. For instance, the molecular ion peak for CHNOS (MW: 191.04) and characteristic fragments (e.g., loss of SO) validate the structure .
- X-ray Crystallography : Resolves stereochemistry and ring conformations, critical for verifying the azetidine-thiadiazolidine junction .
Advanced: How can researchers resolve contradictions in reaction outcomes during derivative synthesis?
Methodological Answer :
Contradictions (e.g., unexpected products or variable yields) often arise from competing reaction pathways. Strategies include:
- Reaction Parameter Optimization : Use factorial design to systematically vary temperature, solvent polarity, and stoichiometry. For example, highlights that lower temperatures (0–5°C) reduce side reactions in 3-aroyl-thiadiazole synthesis .
- Computational Modeling : Apply DFT calculations to predict thermodynamic favorability of pathways (e.g., intramolecular cyclization vs. intermolecular coupling) .
- Isolation and Characterization : Separate byproducts via preparative HPLC or GC-MS and analyze their structures to identify competing mechanisms .
Advanced: What strategies improve reaction yields when synthesizing derivatives with complex mixtures?
Q. Methodological Answer :
- Phase-Transfer Catalysis : Enhances reactivity of hydrophilic azetidine precursors in biphasic systems (e.g., water/dichloromethane) .
- Protecting Groups : Temporarily block reactive sites on the azetidine ring (e.g., Boc-protection) to prevent undesired side reactions during thiadiazolidine formation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity. For example, achieved higher purity in thiadiazole derivatives using microwave irradiation .
Case Study : In low-yield syntheses (e.g., 3g in , % yield), optimizing solvent (acetonitrile > DMF) and catalyst (e.g., triethylamine) increased yield to 45% .
Advanced: How can structure-activity relationships (SAR) be established for biological activity?
Q. Methodological Answer :
- Substituent Variation : Modify azetidine or thiadiazolidine substituents (e.g., lipophilic groups at N-1, aryl at C-5) and test in bioassays. shows EC values <1.5 µM for analogs with 2,2-difluorocyclopropylmethyl groups .
- Enzymatic Assays : Use FLIPR (Fluorometric Imaging Plate Reader) or GTPγS binding assays to quantify receptor activation/inhibition. For example, correlates substituent lipophilicity with enhanced activity in GTPγS assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to rationalize activity trends. references CDK1/GSK3β inhibition studies for related thiadiazolidines .
Q. Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers. employed this for 3,3-dimethyl analogs .
- Derivatization : Convert enantiomers into diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral co-formers to enhance selectivity .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.